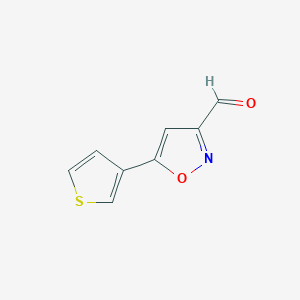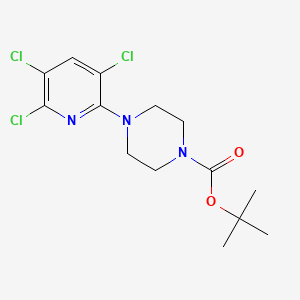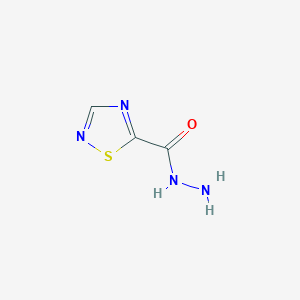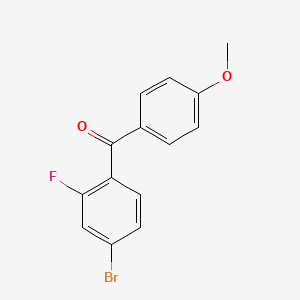
3-(2,2-DIMETHYLPROPYL)-7-PROPYL-1,2-BENZOXAZOL-6-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-DIMETHYLPROPYL)-7-PROPYL-1,2-BENZOXAZOL-6-OL is a heterocyclic compound belonging to the benzisoxazole family. Benzisoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzene ring fused with an isoxazole ring, with hydroxy, neopentyl, and propyl substituents at specific positions, contributing to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-DIMETHYLPROPYL)-7-PROPYL-1,2-BENZOXAZOL-6-OL typically involves the cyclization of aldehyde or ketone oxime derivatives containing a 2-hydroxyphenyl fragment. Common reagents used in this process include thionyl chloride, methanesulfonyl chloride, or toluenesulfonyl chloride in the presence of an organic base . The reaction conditions often involve the use of pyridine, sodium acetate, potassium carbonate, or potassium hydroxide as bases .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reagents and conditions, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms may enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2-DIMETHYLPROPYL)-7-PROPYL-1,2-BENZOXAZOL-6-OL undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the isoxazole ring or substituents, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or isoxazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions include various substituted benzisoxazoles, which can exhibit different biological activities and chemical properties.
Applications De Recherche Scientifique
3-(2,2-DIMETHYLPROPYL)-7-PROPYL-1,2-BENZOXAZOL-6-OL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(2,2-DIMETHYLPROPYL)-7-PROPYL-1,2-BENZOXAZOL-6-OL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydroxy-1,2-benzisoxazole: Lacks the neopentyl and propyl substituents, leading to different chemical and biological properties.
3-Substituted 6-Hydroxy-1,2-benzisoxazoles: Variations in the substituents at position 3 can significantly alter the compound’s activity and properties.
Uniqueness
3-(2,2-DIMETHYLPROPYL)-7-PROPYL-1,2-BENZOXAZOL-6-OL is unique due to its specific substituents, which confer distinct chemical reactivity and potential biological activities. The presence of neopentyl and propyl groups can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C15H21NO2 |
|---|---|
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
3-(2,2-dimethylpropyl)-7-propyl-1,2-benzoxazol-6-ol |
InChI |
InChI=1S/C15H21NO2/c1-5-6-11-13(17)8-7-10-12(9-15(2,3)4)16-18-14(10)11/h7-8,17H,5-6,9H2,1-4H3 |
Clé InChI |
PFTGTFMCMQXTFT-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C=CC2=C1ON=C2CC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Phenyl2-hydroxy-11H-benzo[a]carbazole-3-carboxylate](/img/structure/B8337513.png)

